4-Amino-2-ethoxy-6-hydroxynicotinonitrile

Description

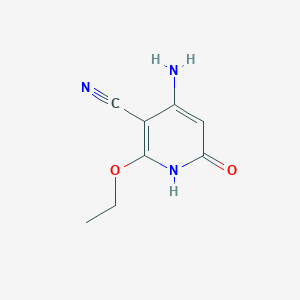

Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-2-ethoxy-6-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c1-2-13-8-5(4-9)6(10)3-7(12)11-8/h3H,2H2,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGEBABGCFCDYRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=O)N1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50544020 | |

| Record name | 4-Amino-2-ethoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102266-59-1 | |

| Record name | 4-Amino-2-ethoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Quantum Chemical Investigations:

Electronic Structure Analysis via Density Functional Theory (DFT): For similar molecules, DFT is employed to understand their electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap. mdpi.com These calculations help in predicting the molecule's reactivity, stability, and potential for electronic applications. mdpi.com

Theoretical Prediction of Spectroscopic Features: Computational methods are used to predict spectroscopic data, such as infrared (IR) and UV-Visible spectra. mdpi.com By calculating vibrational frequencies and electronic transitions, researchers can compare theoretical data with experimental results to confirm the molecular structure. mdpi.com

Reaction Pathway Analysis and Transition State Modeling: Theoretical models can be used to explore potential chemical reactions involving the molecule. This includes identifying transition states and calculating activation energies to understand reaction mechanisms and kinetics.

Molecular Modeling and Simulation Approaches:

Molecular Docking Simulations: This technique is crucial for drug discovery and involves predicting the preferred orientation of a ligand when bound to a target protein. For related compounds, docking studies have been used to explore interactions with various enzymes and receptors, providing insights into their potential biological activity.

Molecular Dynamics Simulations: These simulations provide a detailed view of the conformational changes and dynamics of a molecule over time. For protein-ligand complexes, molecular dynamics can assess the stability of the binding and the dynamic behavior of the ligand within the binding site.

The absence of specific studies on 4-Amino-2-ethoxy-6-hydroxynicotinonitrile suggests that it may be a novel compound or one that has not yet been prioritized for extensive computational analysis. Future research initiatives would be necessary to generate the specific data required for a comprehensive theoretical and computational profile of this molecule.

Chemical Reactivity and Derivatization Strategies of 4 Amino 2 Ethoxy 6 Hydroxynicotinonitrile

Reactivity at the Amino Group

The amino group at the 4-position of the pyridine (B92270) ring is a key site for derivatization due to its nucleophilic character. Its reactivity is influenced by the electronic effects of the other substituents on the ring.

Acylation and Alkylation Reactions

The nucleophilic nature of the 4-amino group makes it susceptible to acylation and alkylation reactions. Acylation, typically carried out with acyl chlorides or anhydrides, results in the formation of the corresponding amides. These reactions are fundamental in organic synthesis for the introduction of various acyl moieties. Similarly, alkylation with alkyl halides or other alkylating agents can introduce alkyl chains to the amino group, leading to secondary or tertiary amines. The conditions for these reactions, such as the choice of solvent and base, can be optimized to achieve the desired products. While specific studies on the acylation and alkylation of 4-Amino-2-ethoxy-6-hydroxynicotinonitrile are not extensively documented, the general reactivity of aminopyridines suggests that these transformations are readily achievable. For instance, the acylation of pyridines can be achieved using various methods, including the use of acyl radicals under acidic conditions. youtube.com

| Reaction Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acyl chloride (R-COCl) | N-Acylaminopyridine | Base (e.g., pyridine, triethylamine), aprotic solvent |

| Acylation | Acid anhydride (B1165640) ((R-CO)2O) | N-Acylaminopyridine | Often requires heating or a catalyst |

| Alkylation | Alkyl halide (R-X) | N-Alkylaminopyridine | Base (e.g., K2CO3, NaH), polar aprotic solvent |

Schiff Base Formation and Related Condensations

A hallmark reaction of primary aromatic amines is their condensation with aldehydes and ketones to form Schiff bases, also known as imines. researchgate.netnih.gov The 4-amino group of this compound is expected to readily undergo this reaction. The formation of the C=N double bond in the Schiff base provides a versatile synthetic handle for further transformations. nih.gov These reactions are typically catalyzed by acids and often involve the removal of water to drive the equilibrium towards the product. nih.gov Schiff bases derived from substituted pyridines have been synthesized and characterized, demonstrating the feasibility of this reaction. researchgate.net For example, Schiff bases have been synthesized from 4-aminoantipyrine (B1666024) by condensation with various aldehydes. nih.gov

| Amine Reactant | Carbonyl Reactant | Product | Reference |

|---|---|---|---|

| 4-Aminoantipyrine | Substituted Salicylaldehydes | Corresponding Schiff Base | nih.gov |

| Aminopyrene | 2-ethoxy-6-formylphenol | (E)-2-ethoxy-6((pyren-1-ylimino)methyl)phenol | mdpi.com |

| Mesalazine | Pyrrole-2-carbaldehyde | 5-(((1H-pyrrol-2-yl)methylene)amino)-2-hydroxybenzoic acid | researchgate.net |

Reactivity at the Ethoxy Group

The ethoxy group at the 2-position is an ether linkage and is generally less reactive than the other functional groups in the molecule. However, under forcing conditions, particularly with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), ether cleavage can occur. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.orgpressbooks.pub This reaction proceeds via a nucleophilic substitution mechanism, either SN1 or SN2, depending on the structure of the ether and the reaction conditions. wikipedia.orglibretexts.orglibretexts.org Cleavage of the ethoxy group would yield the corresponding 2-hydroxy derivative and ethyl iodide or bromide. Given the presence of other acid-sensitive groups, achieving selective cleavage of the ethoxy group could be challenging.

Reactivity at the Hydroxyl Functionality

The hydroxyl group at the 6-position exhibits the typical reactivity of a phenolic hydroxyl group. It is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. This enhances its nucleophilicity, allowing it to participate in reactions such as O-alkylation and O-acylation to form ethers and esters, respectively. The reactivity of phenolic hydroxyl groups is well-established and depends on factors like steric hindrance and the electronic nature of the substituents on the aromatic ring. mdpi.comnih.gov For instance, the reactivity of phenolic hydroxyls can be influenced by adjacent groups, with less sterically hindered hydroxyls showing higher reactivity. mdpi.com

Reactivity at the Nitrile Moiety

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations. chemistrysteps.comlibretexts.orgchadsprep.comwikipedia.org One of the most common reactions is hydrolysis, which can be performed under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. chemistrysteps.comwikipedia.org The hydrolysis proceeds through an amide intermediate. chemistrysteps.comwikipedia.org The nitrile group can also be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4). chemistrysteps.comlibretexts.org Furthermore, the electrophilic carbon of the nitrile group is susceptible to attack by organometallic reagents, such as Grignard reagents, which leads to the formation of ketones after hydrolysis of the intermediate imine. chemistrysteps.comchadsprep.com

Late-Stage Functionalization (LSF) Approaches on the Nicotinonitrile Skeleton

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves the introduction of functional groups into a complex molecule at a late stage of the synthesis. wikipedia.orgnih.govrsc.orgnih.gov This approach avoids the need for de novo synthesis of each new analog. The nicotinonitrile skeleton of this compound, with its multiple C-H bonds on the pyridine ring, presents potential sites for LSF reactions. C-H activation and functionalization methodologies could be employed to introduce new substituents directly onto the pyridine core, offering a rapid way to generate a library of derivatives with diverse properties. While specific LSF studies on this exact molecule are not prevalent, the broader field of LSF on heterocyclic compounds suggests that such transformations are feasible. researchgate.net

Electrochemical Functionalization Methodologies

Electrochemical synthesis has emerged as a green and efficient alternative to traditional chemical methods, often avoiding the need for harsh reagents and offering unique reactivity. rsc.org In the context of the 4-amino-2-pyridone chemotype, electrochemical late-stage functionalization (e-LSF) has been successfully employed to introduce a variety of functional groups in a site-selective manner. rsc.org These methods leverage the electrochemical properties of the molecule to activate specific C-H or N-H bonds, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

For instance, studies on related quinoline-4(1H)-ones have demonstrated effective C3-H halogenation under electrochemical conditions, where potassium halides serve as both the halogenating agents and electrolytes. acs.org This approach highlights the potential for regioselective functionalization of the pyridone ring. While specific data on this compound is not extensively detailed in the public domain, the principles derived from similar scaffolds are highly applicable. The following table illustrates the types of electrochemical transformations that have been explored on the analogous 4-amino-2-pyridone core.

| Transformation | Reagents & Conditions | Product Type | Key Features |

|---|---|---|---|

| C-H Cyanation | Electrochemical oxidation, Cyanide source (e.g., TMSCN) | Cyanated 4-amino-2-pyridone | Site-selective introduction of a nitrile group. |

| C-H Alkoxylation | Electrochemical oxidation, Alcohol (e.g., Methanol) | Alkoxylated 4-amino-2-pyridone | Formation of ether linkages. |

| N-H Arylation | Electrochemical oxidation, Aryl boronic acid | N-Aryl-4-amino-2-pyridone | Formation of a new C-N bond at the amine. |

Multicomponent Reaction-Based LSF Strategies

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, thereby increasing efficiency and atom economy. rsc.org MCR-based late-stage functionalization strategies have been successfully applied to the 4-amino-2-pyridone scaffold to generate novel derivatives with high molecular diversity. rsc.org

The Ugi and Passerini reactions are prominent examples of MCRs that have been utilized for the derivatization of amine- and carbonyl-containing compounds. ebrary.netmdpi.com The 4-amino group of the pyridone scaffold can act as the amine component in these reactions, enabling the introduction of a wide range of substituents. For example, the Ugi four-component reaction (Ugi-4CR) involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.gov

The application of these MCRs to the 4-amino-2-pyridone core allows for the generation of diverse libraries of compounds, as illustrated in the table below.

| Reaction Type | Components | Resulting Scaffold | Potential for Diversity |

|---|---|---|---|

| Ugi-4CR | 4-Amino-2-pyridone, Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino amide derivative of the 4-amino-2-pyridone | High diversity from the variation of all four components. |

| Passerini-3CR | (If applicable via a derivative) Carbonyl compound, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide derivative | Diversity from three components. |

Mechanistic Investigations of Derivatization Reactions

Understanding the mechanisms of these derivatization reactions is crucial for optimizing reaction conditions and expanding their scope.

In the case of electrochemical functionalization , the mechanism generally involves the initial single-electron transfer from the substrate at the anode to form a radical cation. For pyridinyl systems, it has been shown that the formation of a pyridinyl radical can be a key intermediate. acs.org Subsequent deprotonation or reaction with a nucleophile leads to the functionalized product. For instance, in electrochemical halogenation, a halogen radical generated from the halide salt can promote the activation of N-H or C-H bonds. acs.org Mechanistic studies often employ techniques like cyclic voltammetry to determine the oxidation potentials of the reactants and intermediates. acs.org

For multicomponent reactions , the mechanisms are often complex and can involve several sequential steps. In the Ugi reaction , the generally accepted mechanism begins with the condensation of the amine and the carbonyl compound to form an imine (or iminium ion after protonation by the carboxylic acid). mdpi.comnih.gov The isocyanide then undergoes nucleophilic attack on the iminium ion, followed by the addition of the carboxylate anion. A subsequent intramolecular acyl transfer, known as the Mumm rearrangement, leads to the final stable α-acylamino amide product. mdpi.comnih.gov The Passerini reaction is believed to proceed through a concerted or stepwise pathway involving the reaction of the isocyanide with a hydrogen-bonded complex of the carbonyl and carboxylic acid. ebrary.netnih.gov For strained four-membered heterocycles participating in Ugi reactions, the formation of the initial imine intermediate can be a critical and sometimes challenging step. nih.gov

In-Depth Computational Analysis of this compound Remains an Unexplored Frontier in Theoretical Chemistry

Despite a comprehensive search of scientific literature and chemical databases, detailed advanced theoretical and computational studies specifically focusing on the chemical compound this compound are not publicly available at this time. Therefore, a detailed article with specific research findings as requested cannot be generated.

While the fields of quantum chemical investigations and molecular modeling have seen significant advancements, providing deep insights into the properties and potential applications of a wide array of molecules, it appears that this compound has not yet been a specific subject of such in-depth studies.

For context, computational studies on related nicotinonitrile derivatives have been conducted, offering a glimpse into the types of analyses that could be applied to this compound. These studies on analogous compounds often involve:

Advanced Theoretical and Computational Studies of 4 Amino 2 Ethoxy 6 Hydroxynicotinonitrile

Molecular Modeling and Simulation Approaches

Computational Assessment of Binding Energies and Ligand Efficiency

There is no publicly available research that details the computational assessment of binding energies or ligand efficiency for 4-Amino-2-ethoxy-6-hydroxynicotinonitrile against any specific biological target.

In the broader context of drug discovery, the calculation of binding energy is a critical component of computational analysis. It is used to predict the strength of the interaction between a ligand (in this case, this compound) and a target protein. This is often achieved through molecular docking simulations. Ligand efficiency is a metric that relates the binding energy to the size of the molecule, providing a measure of how efficiently the molecule binds to its target. These parameters are crucial for prioritizing compounds for further experimental testing.

For related classes of compounds, such as other substituted pyridines and pyrimidines, molecular docking studies are frequently employed to predict binding affinities and guide the design of more potent inhibitors of various enzymes, such as kinases. nih.gov However, without specific studies on this compound, no quantitative data on its binding characteristics can be provided.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Studies for Mechanistic Understanding

Specific in silico ADME (Absorption, Distribution, Metabolism, Excretion) studies for this compound have not been reported in the available scientific literature.

In silico ADME profiling is a vital part of modern drug discovery, allowing for the early prediction of a compound's pharmacokinetic properties. These computational models assess characteristics such as intestinal absorption, blood-brain barrier permeability, metabolic stability, and potential for drug-drug interactions. For example, studies on other pyrimidine-5-carbonitrile and pyridine (B92270) derivatives have shown promising in silico profiles, including good gastrointestinal absorption and oral bioavailability, suggesting their potential as therapeutic candidates. nih.govmdpi.comresearchgate.netcmjpublishers.com

A hypothetical in silico ADME assessment for this compound would involve using various computational models to predict its physicochemical properties and how it would be processed by the body. The table below illustrates the types of parameters that would typically be evaluated in such a study, though it must be emphasized that the values for the target compound are not available.

Table 1: Representative In Silico ADME Parameters (Hypothetical for this compound)

| ADME Parameter | Predicted Value | Significance in Drug Discovery |

| Absorption | ||

| Human Intestinal Absorption | Data not available | Predicts the extent of absorption from the gut into the bloodstream. |

| Caco-2 Permeability | Data not available | An in vitro model for predicting intestinal drug absorption. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Data not available | Indicates if the compound can cross into the central nervous system. |

| Plasma Protein Binding | Data not available | Affects the free concentration of the drug available to act on its target. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition (e.g., CYP2D6, CYP3A4) | Data not available | Predicts the potential for drug-drug interactions. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Inhibition | Data not available | Predicts potential for renal excretion pathways and interactions. |

This table is for illustrative purposes only. No actual data for this compound was found.

Rational Drug Design Principles and Methodologies Applied to the Compound

While this compound is noted for its utility as a building block in drug design, specific examples of its application in rational drug design campaigns are not documented in the reviewed literature. lookchem.com Rational drug design encompasses two primary strategies: ligand-based and structure-based design.

Ligand-Based Drug Design (LBDD) Strategies

There are no published examples of ligand-based drug design (LBDD) strategies being applied to this compound.

LBDD is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of other molecules that bind to the target. By analyzing the common structural features and properties of these known ligands, a pharmacophore model can be developed. This model represents the essential features required for biological activity and can be used to screen virtual compound libraries or to guide the modification of existing scaffolds, such as the nicotinonitrile core, to improve activity.

Structure-Based Drug Design (SBDD) Approaches

There are no documented instances of structure-based drug design (SBDD) approaches being used with this compound.

SBDD is contingent on having a high-resolution three-dimensional structure of the biological target, typically obtained through techniques like X-ray crystallography or NMR spectroscopy. With the target's structure in hand, computational docking can be used to predict how a ligand, such as this compound, would bind in the active site. This allows for the rational design of modifications to the ligand to enhance its binding affinity and selectivity. Given the absence of published studies, it is not known if this compound has been computationally docked into any specific protein targets.

Biological Activity Research and Mechanistic Elucidation of 4 Amino 2 Ethoxy 6 Hydroxynicotinonitrile Derivatives

In Vitro Enzyme Inhibition Studies

Assessment of Inhibition against Specific Enzymes

No publicly available research data specifies any enzymes that are inhibited by 4-Amino-2-ethoxy-6-hydroxynicotinonitrile or its derivatives.

Determination of Inhibition Type and Kinetic Parameters

As no target enzymes have been identified, there is no information on the inhibition type (e.g., competitive, non-competitive) or any kinetic parameters such as IC₅₀ or Kᵢ values.

Mechanistic Studies of Enzyme-Inhibitor Interactions

There are no mechanistic studies available that elucidate the molecular interactions between this compound and any enzyme.

Molecular Target Identification and Validation

Binding Assays with Recombinant Proteins and Receptors

No data from binding assays involving this compound with specific recombinant proteins or receptors has been published.

Investigation of Receptor Modulation

There is no information available regarding the modulation of any receptors by this compound.

Elucidation of Structure-Activity Relationships (SAR) for Biological Responses

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies aim to identify the key molecular features that govern the potency and selectivity of these compounds. While direct SAR studies on this specific scaffold are not extensively documented, principles can be drawn from related classes of compounds, such as other substituted nicotinonitriles and 4H-chromene systems.

A crucial aspect of SAR is the nature and position of substituents on the nicotinonitrile ring. For instance, in related heterocyclic systems, the presence of a primary or secondary amino group is often well-tolerated or even beneficial for biological activity, whereas tertiary amino groups can lead to a significant decrease in potency. nih.gov The ethoxy group at the 2-position and the hydroxyl group at the 6-position of the core structure are expected to influence the compound's electronic properties and potential for hydrogen bonding, thereby affecting its interaction with biological targets.

Modifications at other positions of the nicotinonitrile ring can also dramatically alter the biological response. For example, the introduction of different aryl or alkyl groups can impact the compound's lipophilicity and steric profile, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target molecules. In a study on 4H-chromene derivatives, a related class of compounds, modifications at various positions of the chromene ring led to significant variations in their activity against multidrug-resistant cancer cells. nih.gov

The following table summarizes hypothetical SAR trends for this compound derivatives based on established principles from related compounds.

| Modification Site | Substituent Type | Anticipated Impact on Activity | Rationale |

| Amino Group (C4) | Primary/Secondary | Tolerated/Beneficial | Potential for hydrogen bonding interactions with target. |

| Tertiary | Detrimental | Steric hindrance may disrupt binding. nih.gov | |

| Ethoxy Group (C2) | Modification of alkyl chain | Modulation of lipophilicity | Affects ADME properties and target engagement. |

| Hydroxyl Group (C6) | Esterification/Etherification | Altered hydrogen bonding capacity | May influence solubility and target interaction. |

| Other Ring Positions | Introduction of various groups | Variable | Dependent on the specific substituent and its properties (e.g., electronic, steric). |

It is important to note that these are generalized predictions, and empirical testing is necessary to validate the specific SAR for this class of compounds.

Investigation of Cellular Pathway Modulation

The biological effects of small molecules are often mediated through their influence on specific cellular pathways. Research into the derivatives of this compound is beginning to shed light on their potential to modulate these intricate networks.

Analysis of Cellular Signaling Networks

While direct evidence for the modulation of cellular signaling networks by this compound derivatives is limited, studies on structurally related nicotinonitrile compounds offer valuable insights. For instance, a novel series of nicotinonitrile derivatives bearing imino moieties has been shown to inhibit tyrosine kinases. nih.gov Tyrosine kinases are critical components of many signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Inhibition of these enzymes can disrupt these pathways, leading to an anti-proliferative effect. The study demonstrated that some of these derivatives were potent inhibitors of tyrosine kinase, with IC50 values in the nanomolar range. nih.gov

Given the structural similarities, it is plausible that this compound derivatives could also exert their effects through the modulation of protein kinase-mediated signaling pathways. The nitrile group, a key feature of this compound class, can participate in various interactions with protein residues, potentially influencing the conformation and activity of signaling proteins. researchgate.netresearchgate.net Further research is needed to identify the specific kinases and signaling cascades affected by these derivatives.

Impact on Specific Biological Processes (e.g., apoptosis, angiogenesis)

Apoptosis: The induction of programmed cell death, or apoptosis, is a key mechanism for many anti-cancer agents. Research on novel nicotinonitrile derivatives has demonstrated their ability to induce apoptosis in cancer cells. nih.gov One study found that certain derivatives induced intrinsic apoptosis, as indicated by the significant activation of caspases 9 and 3 in colon cancer cells. nih.gov This suggests that these compounds can trigger the cell's internal machinery for self-destruction.

Angiogenesis: The formation of new blood vessels, a process known as angiogenesis, is essential for tumor growth and metastasis. Therefore, inhibiting angiogenesis is a promising strategy in cancer therapy. While direct studies on the anti-angiogenic properties of this compound are not yet available, research on other nitrogen-containing heterocyclic compounds has shown significant anti-angiogenic activity. For example, certain 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives have been found to be potent inhibitors of tube formation in co-cultures of human umbilical vein endothelial cells (HUVECs) and fibroblasts, a key step in angiogenesis. nih.gov Some of these derivatives exhibited significantly greater inhibition of angiogenesis compared to the reference compound tirapazamine. nih.gov This suggests that the aminopyridine scaffold present in this compound might also confer anti-angiogenic properties.

Interactions with Key Biomolecules (e.g., DNA, RNA, specific proteins)

The biological activity of a compound is ultimately determined by its interactions with specific biomolecules within the cell. The functional groups present in this compound derivatives, including the amino, ethoxy, hydroxyl, and nitrile moieties, can all participate in various non-covalent and potentially covalent interactions.

Interactions with Proteins: The nitrile group (C≡N) is a particularly interesting functional group in terms of protein-ligand interactions. It can act as a hydrogen bond acceptor and its linear geometry allows it to fit into specific binding pockets. researchgate.netresearchgate.net The nitrogen atom of the cyano group can form hydrogen bonds with backbone NH groups or the side chains of amino acid residues such as arginine and lysine. researchgate.net Furthermore, the nitrile group can enhance a compound's lipophilicity and metabolic stability. researchgate.net The amino and hydroxyl groups on the nicotinonitrile ring are also capable of forming hydrogen bonds, further contributing to the binding affinity and specificity of these derivatives for their protein targets. For instance, tetrasubstituted pyrrole (B145914) derivatives, which also contain aromatic and hydrogen-bonding moieties, have been designed to mimic protein-protein interaction hot-spot residues. mdpi.com

Interactions with DNA and RNA: While the primary mode of action for many nicotinonitrile derivatives appears to be protein inhibition, the potential for interaction with nucleic acids should not be overlooked. Some heterocyclic compounds containing amino groups have been shown to interact with DNA. For example, certain nitro-substituted 9-aminoacridine (B1665356) derivatives can intercalate into DNA and even form covalent crosslinks. nih.gov Diamidine derivatives containing thiophene (B33073) have also been shown to bind to the minor groove of DNA. nih.gov Although there is no direct evidence for the interaction of this compound derivatives with DNA or RNA, the planar aromatic ring system and the presence of hydrogen-bonding groups suggest that such interactions are possible and warrant investigation.

The following table summarizes the potential interactions of this compound derivatives with key biomolecules.

| Biomolecule | Potential Interaction Type | Key Functional Groups Involved | Potential Consequence |

| Proteins (e.g., Kinases) | Hydrogen bonding, hydrophobic interactions | Nitrile, Amino, Hydroxyl, Ethoxy | Inhibition of enzyme activity, modulation of signaling pathways. nih.govresearchgate.netresearchgate.net |

| DNA | Intercalation, Groove binding, Hydrogen bonding | Aromatic ring, Amino group | Potential for genotoxicity or interference with DNA replication/transcription. nih.govnih.gov |

| RNA | Similar to DNA interactions | Aromatic ring, Amino group | Potential to interfere with RNA function (e.g., translation, splicing). |

Medicinal Chemistry Design Principles and Lead Optimization for 4 Amino 2 Ethoxy 6 Hydroxynicotinonitrile Analogs

Design Strategies for Modulating Biological Activity

The design and synthesis of analogs of a lead compound are central to medicinal chemistry, aiming to enhance desired biological activities while minimizing off-target effects and undesirable physicochemical properties. For the 4-Amino-2-ethoxy-6-hydroxynicotinonitrile scaffold, various design strategies can be employed to modulate its potential therapeutic effects.

Scaffold Modification and Bioisosteric Replacement Strategies

Scaffold modification involves altering the core structure of a molecule to explore new chemical space and improve its pharmacological profile. The nicotinonitrile core of this compound is a versatile starting point for such modifications. The pyridine (B92270) ring is a common feature in many biologically active compounds. ekb.eg

Bioisosteric replacement is a key strategy in which a functional group is replaced by another with similar physical and chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. For the this compound scaffold, several bioisosteric replacements could be envisioned:

Replacement of the Cyano Group: The nitrile group (-CN) can be replaced with other electron-withdrawing groups such as a nitro group (-NO2) or a trifluoromethyl group (-CF3). Alternatively, it could be replaced by a carboxamide (-CONH2) or a tetrazole ring, which are often considered bioisosteres of a carboxylic acid and can participate in similar interactions.

Modification of the Ethoxy Group: The ethoxy group at the 2-position could be replaced with other alkoxy groups of varying chain lengths or with a thioether linkage to modulate lipophilicity and metabolic stability.

Alterations to the Amino and Hydroxyl Groups: The amino and hydroxyl groups are key hydrogen bond donors and acceptors. Their positions on the ring could be altered, or they could be replaced with other functional groups capable of similar interactions, such as a thiol or a methyl ether, to probe the structure-activity relationship (SAR).

A study on 2-aminonicotinonitrile analogs revealed that modifications at the 4- and 6-positions of the nicotinonitrile ring significantly influenced their biological activity. researchgate.net This highlights the importance of exploring substitutions at various points of the scaffold.

Rational Design for Improved Potency and Selectivity

Rational drug design aims to create new molecules with specific biological functions based on the knowledge of a biological target's three-dimensional structure. This approach can lead to compounds with enhanced potency and selectivity.

For this compound analogs, if a biological target is identified, structure-based drug design can be employed. This involves:

Docking Studies: Computational docking of the parent compound and its virtual analogs into the active site of the target protein can predict binding modes and affinities. This can help prioritize which analogs to synthesize. For instance, docking studies of 2-aminopyridine (B139424) derivatives in the ATP-binding pocket of JAK2 kinase revealed key hydrogen bond interactions that were crucial for their inhibitory activity. ccspublishing.org.cn

Pharmacophore Modeling: A pharmacophore model can be generated based on the essential structural features required for biological activity. This model then serves as a template for designing new molecules with a higher probability of being active.

A study on 4-anilinoquinazoline (B1210976) derivatives demonstrated that the introduction of an amino acid moiety, guided by rational design, led to a compound with potent and selective inhibitory activity against EGFR kinase. nih.gov Similarly, for this compound, appending different side chains to the amino group or other positions could be guided by the structural features of a target's binding site to enhance potency and selectivity.

Pharmacophore Generation and Virtual Screening Approaches

Pharmacophore modeling is a powerful tool in drug discovery that represents the essential steric and electronic features necessary for a molecule to interact with a specific biological target. A pharmacophore model for this compound analogs could include features such as:

Hydrogen bond donors (from the amino and hydroxyl groups)

Hydrogen bond acceptors (from the nitrile nitrogen, the hydroxyl oxygen, and the ether oxygen)

Aromatic ring features

Once a pharmacophore model is established, it can be used as a 3D query for virtual screening of large compound libraries to identify novel molecules that match the pharmacophore and are therefore likely to be active. This approach can significantly accelerate the discovery of new lead compounds.

Optimization of Molecular Interactions with Biological Targets

The biological activity of a compound is determined by its interactions with its molecular target. The functional groups on the this compound scaffold offer several opportunities for optimizing these interactions:

Hydrogen Bonding: The amino and hydroxyl groups can form key hydrogen bonds with amino acid residues in a protein's active site. Modifications to these groups can fine-tune the strength and geometry of these interactions.

Hydrophobic Interactions: The ethyl group of the ethoxy moiety and the aromatic pyridine ring can engage in hydrophobic interactions. Increasing the size or altering the shape of the alkyl group could enhance these interactions.

π-π Stacking: The pyridine ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target protein.

The structure-activity relationship of cholinergic drugs demonstrates that even small modifications, such as the placement of a methyl group, can significantly impact receptor affinity and activity by altering how the molecule fits into and interacts with the binding site. pharmacy180.com

Strategies for Developing Chemical Probes

Chemical probes are small molecules used to study biological systems by selectively binding to and modulating the function of a specific protein or pathway. An analog of this compound could be developed into a chemical probe by:

Introducing a Reporter Tag: A fluorescent dye or a biotin (B1667282) tag could be attached to the molecule at a position that does not interfere with its biological activity. This allows for the visualization and isolation of the target protein.

Adding a Photo-reactive Group: Incorporating a photo-reactive group would allow for the formation of a covalent bond between the probe and its target upon exposure to UV light, enabling target identification.

Exploration of Multi-targeted Approaches in Compound Design

Many complex diseases involve multiple biological pathways. Multi-targeted drugs, which are designed to interact with more than one target, can offer improved efficacy and a lower likelihood of developing drug resistance. The this compound scaffold could serve as a starting point for designing multi-targeted ligands. For example, by combining the structural features of inhibitors for two different kinases into a single molecule based on this scaffold, it might be possible to create a dual inhibitor. The design of 4-aminopiperidine (B84694) derivatives as dual SMO/ERK inhibitors is a successful example of such an approach. nih.gov

Data Tables

The following tables present structure-activity relationship (SAR) data for nicotinonitrile and aminopyridine analogs, which are structurally related to this compound. This data illustrates how modifications to these scaffolds can influence their biological activity.

Table 1: Antiproliferative Activity of 2-Aminonicotinonitrile Analogs

| Compound | Modifications | Antiproliferative Activity (IC50 in µM) |

| Analog 1 | Phenyl and substituted phenyl at positions 4 and 6 | Varies with substitution |

| Analog 2 | Introduction of a thiophene (B33073) ring | Enhanced activity in some cases |

| Analog 3 | Different substituents on the amino group | Significant impact on potency |

Data synthesized from studies on 2-aminonicotinonitrile derivatives, which show that the nature and position of substituents on the core scaffold are critical for their anticancer activity. researchgate.net

Table 2: Inhibitory Activity of 2-Aminopyridine Derivatives against JAK2 Kinase

| Compound | Modifications to the 2-aminopyridine scaffold | JAK2 Inhibition (IC50 in nM) |

| Derivative A | Introduction of a piperidine (B6355638) ring | 9 |

| Derivative B | Replacement of piperidine with a morpholine (B109124) ring | 25 |

| Derivative C | Alteration of substituents on the pyridine ring | 150 |

This table is based on findings from research on 2-aminopyridine derivatives as JAK2 inhibitors, demonstrating that modifications to the scaffold can significantly modulate inhibitory potency and selectivity. ccspublishing.org.cnresearchgate.net

Potential Applications and Future Research Directions

Role as Synthetic Intermediates in Complex Molecule Synthesis

The strategic positioning of reactive sites on 4-Amino-2-ethoxy-6-hydroxynicotinonitrile renders it a valuable intermediate in the synthesis of more complex molecular architectures. The amino group can readily undergo diazotization, acylation, and alkylation reactions. The hydroxyl group, existing in tautomeric equilibrium with its keto form, offers pathways to O-alkylation, O-acylation, and displacement reactions. Furthermore, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a gateway to a variety of heterocyclic systems.

For instance, the presence of the amino and cyano groups facilitates the construction of fused pyrimidine (B1678525) rings, a common scaffold in medicinal chemistry. The reactivity of the hydroxyl group allows for the introduction of diverse substituents, enabling the fine-tuning of the physicochemical properties of the resulting molecules.

Applications in Chemical Biology as Tool Compounds

Derivatives of 4-aminonicotinonitrile (B111998) have shown potential as kinase inhibitors, which are crucial for studying cellular signaling pathways. The structural motif of an amino-substituted pyridine (B92270) ring is present in numerous biologically active compounds. By modifying the substituents on this compound, libraries of compounds can be generated and screened for specific biological activities.

These tailored molecules can serve as "tool compounds" or molecular probes to investigate biological processes. For example, fluorescent tags could be attached to the amino or hydroxyl groups to visualize the localization of the molecule within a cell, or photo-cross-linking groups could be introduced to identify its binding partners.

Advancements in Materials Science Research (e.g., optical properties, sensors)

The electron-rich nature of the substituted pyridine ring in this compound suggests potential applications in materials science. The extended π-system and the presence of both electron-donating (amino, ethoxy, hydroxyl) and electron-withdrawing (cyano) groups can give rise to interesting photophysical properties, such as fluorescence. These characteristics are highly desirable for the development of organic light-emitting diodes (OLEDs) and fluorescent sensors.

For instance, the hydroxyl group could act as a recognition site for specific analytes, with the binding event leading to a change in the fluorescence of the molecule. This would form the basis of a chemosensor. Research into related dihydropyridine (B1217469) derivatives has highlighted their potential in creating materials with significant optical properties.

Integration into Green Chemistry Methodologies for Broader Impact

The principles of green chemistry aim to design chemical processes that are environmentally benign. The synthesis of functionalized nicotinonitriles can be achieved using greener methods. For example, multicomponent reactions, where three or more reactants combine in a single step to form the product, offer a more atom-economical and efficient approach compared to traditional multi-step syntheses.

The synthesis of substituted pyridines, including nicotinonitriles, has been successfully demonstrated using water as a solvent and employing microwave irradiation, which can significantly reduce reaction times and energy consumption. Applying these methodologies to the synthesis of this compound and its derivatives would enhance its appeal for large-scale applications by minimizing waste and environmental impact.

Emerging Research Avenues and Interdisciplinary Studies

The versatile structure of this compound opens up several emerging research avenues. In medicinal chemistry, beyond kinase inhibition, its derivatives could be explored as potential antiviral, antibacterial, or anticancer agents, given the prevalence of the pyridine scaffold in pharmaceuticals.

In the field of supramolecular chemistry, the hydrogen bonding capabilities of the amino and hydroxyl groups could be exploited to construct self-assembling systems with novel architectures and functions. Interdisciplinary studies combining computational modeling with experimental work could accelerate the discovery of new applications by predicting the properties of yet-to-be-synthesized derivatives. This predictive power can guide synthetic efforts towards molecules with optimized characteristics for specific applications in medicine, materials science, and beyond.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 4-amino-2-ethoxy-6-hydroxynicotinonitrile and related nitrile derivatives?

Answer:

this compound can be synthesized via multicomponent reactions (MCRs) or stepwise functionalization of precursor pyridine/nicotinonitrile scaffolds. For example, related nitriles like 2-amino-4-(3-nitrophenyl)-6-phenylnicotinonitrile are synthesized via condensation reactions between aryl aldehydes, malononitrile, and amines under acidic or basic catalysis, followed by purification via recrystallization . Key steps include:

- Cyclization : Formation of the pyridine ring using microwave-assisted or reflux conditions.

- Functionalization : Introduction of ethoxy and hydroxyl groups via nucleophilic substitution or oxidation.

- Characterization : Confirmation of structure via -NMR (e.g., δ 6.28 ppm for NH protons in DMSO-d) and -NMR (e.g., δ 158.9 ppm for nitrile carbons) .

Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound derivatives?

Answer:

SC-XRD is critical for resolving molecular conformation, hydrogen bonding, and disorder in nitrile derivatives. For instance, the crystal structure of 6-(4-aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile (orthorhombic, space group Pbca) revealed:

- Hydrogen-bonding networks : N–H···O and O–H···N interactions stabilizing the lattice .

- Disorder analysis : Ethoxy groups may exhibit rotational disorder, modeled using split positions with occupancy refinement .

- Validation : SHELXL software refines anisotropic displacement parameters and calculates R-factors (e.g., R = 0.038 for high-resolution data) .

Methodological tip : Optimize crystal growth via slow evaporation in polar aprotic solvents (e.g., DMF/ethanol mixtures) .

Basic: What spectroscopic techniques are essential for characterizing the functional groups in this compound?

Answer:

- FT-IR : Identify nitrile (C≡N) stretches (~2200–2250 cm), hydroxyl (O–H) stretches (~3200–3600 cm), and amine (N–H) bends (~1600 cm) .

- NMR :

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 321.38 for a related compound) .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:

- Electrophilic sites : Atomic charges at the nitrile carbon and hydroxyl oxygen guide reactivity predictions.

- Transition states : Simulate activation energies for substitution at the ethoxy group (e.g., replacing –OCHCH with –NH) .

Validation : Compare computed IR spectra and -NMR shifts with experimental data to refine models .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Answer:

- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 3:1 to 1:3) to separate polar byproducts .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high yield and purity (>95% by HPLC) .

- TLC monitoring : Employ UV-active plates and ninhydrin staining to track amine-containing products .

Advanced: How do steric and electronic effects influence the tautomeric equilibria of this compound in solution?

Answer:

Tautomerism between keto-enol and amino-hydroxypyridine forms is governed by:

- Solvent polarity : Polar solvents (e.g., DMSO) stabilize enolic forms via hydrogen bonding .

- Substituent effects : Electron-withdrawing groups (e.g., –CN) favor the keto tautomer, while amino groups promote enolization.

Experimental validation : Use -NMR variable-temperature studies to observe proton exchange rates .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of nitrile vapors.

- First aid : For accidental exposure, rinse skin with water for 15 minutes and seek medical attention if irritation persists .

Advanced: How can time-resolved spectroscopic methods elucidate the photophysical properties of this compound?

Answer:

- UV-Vis spectroscopy : Monitor π→π* transitions (λ~250–300 nm) and solvent-dependent shifts .

- Fluorescence lifetime imaging (FLIM) : Measure excited-state decay kinetics to assess intramolecular charge transfer (ICT) effects .

- Transient absorption spectroscopy : Resolve triplet-state dynamics in microsecond timescales .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.